molecular formula C19H21N3O6 B14623567 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate CAS No. 55315-90-7

1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate

Cat. No.: B14623567
CAS No.: 55315-90-7
M. Wt: 387.4 g/mol
InChI Key: JLENQDRPZANSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate is a complex organic compound that features a morpholine ring, a nitrophenoxy group, and a pyridinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Morpholinylmethyl Intermediate: This step involves the reaction of morpholine with a suitable alkylating agent.

    Attachment of the Nitrophenoxy Group: The intermediate is then reacted with a nitrophenol derivative under basic conditions to form the nitrophenoxyethyl intermediate.

    Coupling with Pyridinecarboxylate: Finally, the nitrophenoxyethyl intermediate is coupled with a pyridinecarboxylate derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The morpholinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted morpholinylmethyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for creating novel polymers or materials with unique properties.

    Chemical Research: As a reagent or intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl benzoate
  • 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 4-pyridinecarboxylate

Uniqueness

1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, binding affinity, and overall activity in various applications.

Properties

CAS No.

55315-90-7

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

[1-morpholin-4-yl-3-(2-nitrophenoxy)propan-2-yl] pyridine-3-carboxylate

InChI

InChI=1S/C19H21N3O6/c23-19(15-4-3-7-20-12-15)28-16(13-21-8-10-26-11-9-21)14-27-18-6-2-1-5-17(18)22(24)25/h1-7,12,16H,8-11,13-14H2

InChI Key

JLENQDRPZANSLY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.